
3-(6-Fluoropyridin-2-yl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Fluoropyridin-2-yl)oxolan-3-ol is a chemical compound with the CAS Number: 2490404-53-8 . It has a molecular weight of 183.18 . The IUPAC name for this compound is 3-(6-fluoropyridin-2-yl)tetrahydrofuran-3-ol .
Molecular Structure Analysis
The InChI code for 3-(6-Fluoropyridin-2-yl)oxolan-3-ol is 1S/C9H10FNO2/c10-8-3-1-2-7(11-8)9(12)4-5-13-6-9/h1-3,12H,4-6H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Osteoporosis Treatment
Research has identified potent and selective antagonists of the alpha(v)beta(3) receptor, which are relevant for the prevention and treatment of osteoporosis. A compound with a similar structure showed efficacy in vivo models of bone turnover, highlighting its potential for clinical development (Hutchinson et al., 2003).
Antibacterial Agents
Pyridonecarboxylic acids, including derivatives with fluoro substitutions, have been synthesized and evaluated for their antibacterial activity. These compounds have shown promise in vitro and in vivo, with specific analogues identified as more active than existing treatments (Egawa et al., 1984).
Organic and Catalytic Chemistry
Fluorinated Pyridines Synthesis
Innovative methods for the synthesis of fluorinated pyridines, which are valuable in medical imaging and pharmaceuticals, have been developed. These methods include the use of diaryliodonium salts for introducing fluorine-18 into specific positions on the pyridine ring, expanding the toolkit for radiopharmaceutical development (Carroll et al., 2007).
Transition Metal Complexes
Terpyridines and their transition metal complexes, which share structural motifs with "3-(6-Fluoropyridin-2-yl)oxolan-3-ol," find applications across various research fields including materials science, biomedicinal chemistry, and organometallic catalysis. These complexes facilitate a broad range of reactions, from artificial photosynthesis to organic transformations, showcasing their versatility and potential for further exploration (Winter et al., 2011).
Advanced Material Science
Fluorescent Indicators
The BODIPY scaffold, related to the pyridine structure, has been utilized in the design of fluorescent indicators for a wide range of applications including sensing of metal ions, biomolecules, and various physical phenomena. This highlights the potential of pyridine derivatives in the development of highly selective and efficient sensors (Boens et al., 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
Propriétés
IUPAC Name |
3-(6-fluoropyridin-2-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-8-3-1-2-7(11-8)9(12)4-5-13-6-9/h1-3,12H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASHLKITIYXHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=NC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Fluoropyridin-2-yl)oxolan-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2587031.png)
![[4-(6-Chloro-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-o-tolyl-methanone](/img/structure/B2587032.png)
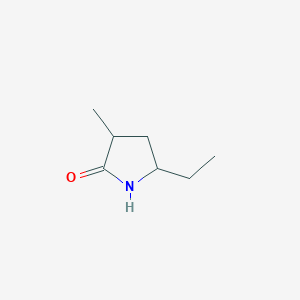
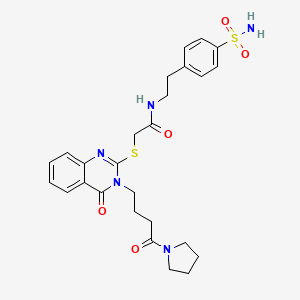
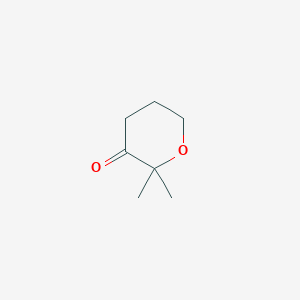
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2587043.png)
![1-{2-Hydroxy-3-[(2-methylbenzyl)sulfonyl]propyl}-2-pyrrolidinone](/img/structure/B2587044.png)

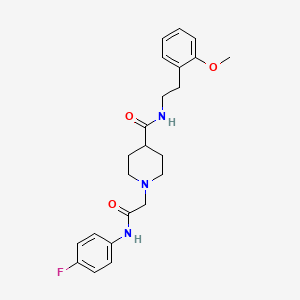
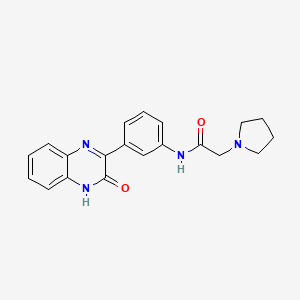
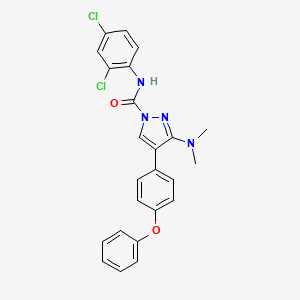
![2-({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2587051.png)
